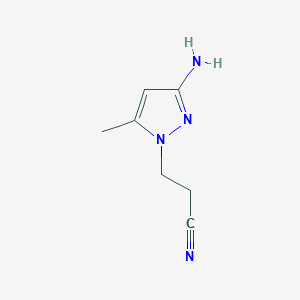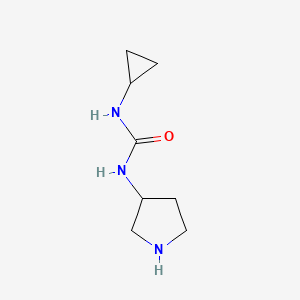![molecular formula C13H17N3 B1528740 3-[1-(Piperazin-1-yl)ethyl]benzonitrile CAS No. 1341727-59-0](/img/structure/B1528740.png)
3-[1-(Piperazin-1-yl)ethyl]benzonitrile
説明
3-[1-(Piperazin-1-yl)ethyl]benzonitrile is an organic compound with the molecular formula C13H17N3 and a molecular weight of 215.29 . It is typically stored at 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for 3-[1-(Piperazin-1-yl)ethyl]benzonitrile is 1S/C13H17N3/c1-11(16-7-5-15-6-8-16)13-4-2-3-12(9-13)10-14/h2-4,9,11,15H,5-8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-[1-(Piperazin-1-yl)ethyl]benzonitrile is an oil with a molecular weight of 215.29 . It is typically stored at 4°C .科学的研究の応用
Pharmacology
3-[1-(Piperazin-1-yl)ethyl]benzonitrile: has been explored for its potential in pharmacology, particularly in the design and synthesis of compounds with cytotoxic activity . Its derivatives have been screened against various cancer cell lines, employing assays like the MTT assay to determine their effectiveness.
Material Science
In material science, this compound’s derivatives are being studied for their antibacterial properties . These properties are crucial for developing new materials with built-in resistance to microbial growth, which is vital for medical devices and implants.
Chemical Synthesis
The compound serves as a building block in chemical synthesis, aiding in the creation of structurally modified derivatives with potential biological activities . Its versatility in synthesis makes it a valuable asset for developing new chemical entities.
Biological Activity
Research has shown that derivatives of 3-[1-(Piperazin-1-yl)ethyl]benzonitrile exhibit a range of biological activities, including antimicrobial and antifungal effects . These findings are significant for the development of new drugs and treatments.
Industrial Applications
Biochemistry Research
In biochemistry, the compound is used in the study of enzyme interactions and receptor binding . Understanding these interactions is crucial for drug development and the discovery of new therapeutic targets.
Antibacterial Research
The compound’s derivatives have been evaluated for their antibacterial activity , showing promise against both Gram-negative and Gram-positive bacteria . This research is pivotal in the ongoing battle against antibiotic-resistant strains.
Psychopharmacology
Given the piperazine moiety in its structure, 3-[1-(Piperazin-1-yl)ethyl]benzonitrile may be relevant in the study of dopamine and serotonin antagonists , which are important in the treatment of psychiatric disorders.
Safety and Hazards
特性
IUPAC Name |
3-(1-piperazin-1-ylethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11(16-7-5-15-6-8-16)13-4-2-3-12(9-13)10-14/h2-4,9,11,15H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZITBZHHYXLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Piperazin-1-yl)ethyl]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[1-(2-Methoxyethyl)cyclohexyl]methanamine](/img/structure/B1528677.png)

